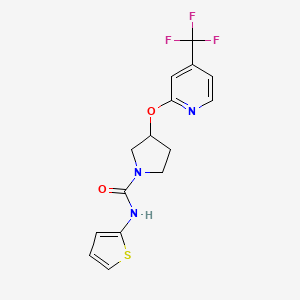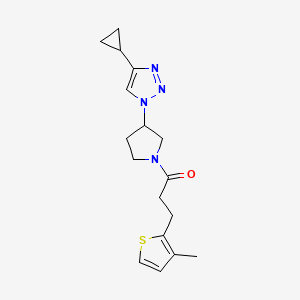
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide and related compounds often involves multi-step chemical processes that include the formation of heterocyclic rings, amidation reactions, and the use of coupling agents to assemble the core structure. Detailed synthetic routes can vary based on the desired derivatives and their functional groups. For instance, compounds with similar structural frameworks have been synthesized through reactions involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by cyclization and oxidation steps to produce novel cyclic systems (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic and crystallographic techniques, including NMR, IR, and X-ray diffraction. These studies reveal the compound's conformation, bond lengths, angles, and the spatial arrangement of its atoms, providing insights into its chemical behavior and reactivity. For example, crystal structure analysis has shown how molecules of certain derivatives assemble into structures through hydrogen bonding and π-π interactions, which can influence their physical and chemical properties (Artheswari et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that modify its structure and functional groups, leading to the formation of new compounds with diverse properties. Reactions such as C-H bond activation, arylation, alkylation, and oxidative functionalization have been explored to extend the chemical diversity and enhance the biological relevance of this compound and its analogs. These reactions are often facilitated by catalysts like palladium and involve intermediate species that are key to the synthetic pathway (Chen et al., 2023).
科学的研究の応用
Metabolism and Pharmacokinetics
Research on compounds like SB-649868, which shares a benzamide component, focuses on metabolism, disposition, and pharmacokinetics in humans. For instance, the study of SB-649868, an orexin receptor antagonist, revealed extensive metabolism and principal elimination via feces, highlighting the importance of understanding metabolic pathways and elimination mechanisms for therapeutic compounds (Renzulli et al., 2011).
Diagnostic Applications
Compounds structurally related to benzamides have been explored for their potential in diagnostic imaging. For example, P-(123)I-MBA, a iodobenzamide, has been studied for its ability to visualize primary breast tumors by binding to sigma receptors overexpressed on cancer cells, demonstrating the diagnostic potential of benzamide derivatives in oncology (Caveliers et al., 2002).
Therapeutic Research
The exploration of benzothiazole and benzamide derivatives in therapeutic applications is evident in studies investigating their antidepressant and anticonvulsant effects. For instance, a study synthesizing benzo[d]thiazol derivatives and evaluating their potential effects suggests the relevance of these compounds in developing treatments for neurological disorders (Jin et al., 2019).
Exposure and Safety Studies
Understanding the exposure and potential health impacts of chemical compounds, including pyrethroids and organophosphates, is crucial for public health. Research into the environmental exposure of children to these compounds through diet and other sources underlines the importance of safety evaluations for chemical compounds used in various applications (Babina et al., 2012).
将来の方向性
The future directions for research on N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide could involve further exploration of its potential applications in various areas. This could include further studies on its antimicrobial and anticancer activities, as well as its potential use as a lead compound for rational drug designing .
作用機序
Target of Action
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has been found to have significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to its thiazole and sulfonamide groups, which are known for their antibacterial properties .
Mode of Action
The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . The compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound affects the biochemical pathways of bacterial cells, leading to their death . It creates pores in the bacterial cell membranes, disrupting the normal functioning of the cells . The exact biochemical pathways affected by the compound and their downstream effects are still under investigation.
Result of Action
The result of the compound’s action is the death of bacterial cells . The compound displays potent antibacterial activity against multiple strains of bacteria . For instance, an isopropyl substituted derivative of the compound displays a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
生化学分析
Biochemical Properties
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit in vivo angiogenesis and exhibit DNA cleavage abilities . The nature of these interactions involves the compound binding to these biomolecules and altering their function .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to block the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to efficiently block the formation of blood vessels in vivo in a CAM model . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
特性
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h1-10H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKVRPNUQAZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)
![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)